molecular formula C17H24FN3O4 B1463675 Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate CAS No. 932374-58-8

Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate

Cat. No.: B1463675
CAS No.: 932374-58-8
M. Wt: 353.4 g/mol
InChI Key: AYCCCHHJWYDDMN-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H24FN3O4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate (CAS Number: 932374-58-8) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₇H₂₄FN₃O₄
  • Molecular Weight : 353.4 g/mol
  • CAS Number : 932374-58-8

Biological Activity Overview

This compound exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure suggests potential interactions with biological targets, leading to various therapeutic effects.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound may possess significant antitumor properties. For instance, a structure-activity relationship (SAR) analysis demonstrated that modifications in the phenyl ring can enhance cytotoxic activity against cancer cell lines such as HT-29 and Jurkat cells .

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22HT-29
Tert-butyl derivativeTBDTBD

The proposed mechanism of action for this compound involves:

  • Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit specific protein kinases involved in cancer progression.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in vitro against various cancer cell lines. The results indicated promising cytotoxicity, warranting further investigation into its therapeutic potential.

Case Study Summary

  • Objective : To assess the cytotoxic effects of tert-butyl derivatives on cancer cell lines.
  • Methodology : Cells were treated with varying concentrations of the compound, and viability was measured using MTT assays.
  • Results : Significant reduction in cell viability was observed at concentrations above a certain threshold, indicating potential as an anticancer agent.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary data suggest that this compound may exhibit irritant properties; thus, careful handling is advised .

Properties

IUPAC Name

tert-butyl 4-(4-fluoro-5-methyl-2-nitroanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O4/c1-11-9-14(15(21(23)24)10-13(11)18)19-12-5-7-20(8-6-12)16(22)25-17(2,3)4/h9-10,12,19H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCCCHHJWYDDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])NC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,4-Difluoro-2-methyl-5-nitrobenzene (1.5 mol, 260 mg) in dimethylformamide (10 mL) was treated under argon at room temperature with 1,1-dimethylethyl 4-amino-1-piperidinecarboxylate (1.5 mmol, 300.5 mg, 1 eq) and diisopropylethylamine (1.5 mmol, 260 μL, 1 eq) then stirred at 70 (→80) ° C. for 38 h. The mixture was concentrated under vacuum, treated with water and extracted twice with ether. Organics were combined, dried on MgSO4 and concentrated under vacuum to give a red-brown residue which was chromatographed (0-25% ethyl acetate/petrol ether 6 CV) to give the title compound as a red solid (0.96 mmol, 340 mg, 64% yield). M+H=298.07, main fragment (molecule has lost its tert-butyl group).
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
300.5 mg
Type
reactant
Reaction Step One
Quantity
260 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.